Cas no 1342836-84-3 (3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide)

3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 3-amino-1H-pyrazole core linked to a 2-methoxyethyl carboxamide group, offering versatility as a synthetic intermediate or pharmacophore. The compound's functional groups, including the amino and methoxyethyl moieties, enhance its solubility and reactivity, making it suitable for further derivatization or as a building block in heterocyclic synthesis. Its well-defined molecular architecture may contribute to interactions with biological targets, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically characterized by high purity and stability under standard storage conditions.
3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide structure
1342836-84-3 structure
Product Name:3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
CAS No:1342836-84-3
MF:C7H12N4O2
MW:184.195780754089
MDL:MFCD15976882
CID:2114839
PubChem ID:64524200
Update Time:2025-05-22

3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-amino-N-(2-methoxyethyl)-1H-Pyrazole-3-carboxamide
    • 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
    • F75171
    • 5-amino-N-(2-methoxyethyl)-2H-pyrazole-3-carboxamide
    • DA-38003
    • 1342836-84-3
    • EN300-203743
    • AKOS013848966
    • CS-0238985
    • 3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
    • MDL: MFCD15976882
    • Inchi: 1S/C7H12N4O2/c1-13-3-2-9-7(12)5-4-6(8)11-10-5/h4H,2-3H2,1H3,(H,9,12)(H3,8,10,11)
    • InChI Key: TXSOELUBVZRSJW-UHFFFAOYSA-N
    • SMILES: O(C)CCNC(C1=CC(N)=NN1)=O

Computed Properties

  • Exact Mass: 184.09602564g/mol
  • Monoisotopic Mass: 184.09602564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93
  • XLogP3: -0.7

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Additional information on 3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Recent Advances in the Study of 3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide (CAS: 1342836-84-3)

3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide (CAS: 1342836-84-3) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of kinase inhibition and anticancer drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanism of action and potential clinical applications.

The synthesis of 3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been optimized to improve yield and purity, with recent reports highlighting the use of novel catalytic methods and green chemistry approaches. Structural analysis via NMR and X-ray crystallography has confirmed the compound's stability and reactivity, which are critical for its interaction with biological targets. Computational modeling studies have further elucidated its binding affinity for specific kinase domains, suggesting its utility as a lead compound for drug discovery.

In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting key signaling pathways involved in cancer cell proliferation and survival. Notably, it has shown promising activity against several cancer cell lines, including those resistant to conventional therapies. Mechanistic studies reveal that the compound induces apoptosis and cell cycle arrest, underscoring its potential as a multitargeted anticancer agent. Additionally, its favorable pharmacokinetic profile and low toxicity in preclinical models support its further development as a therapeutic candidate.

Recent collaborations between academic and industrial researchers have accelerated the translation of these findings into clinical applications. Several patents have been filed for derivatives of 3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide, highlighting its commercial potential. Future research directions include the exploration of combination therapies and the development of more potent analogs with enhanced selectivity and bioavailability.

In conclusion, 3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide represents a promising scaffold for the development of novel therapeutics, particularly in oncology. Its unique chemical properties and biological activities warrant further investigation to fully realize its clinical potential. This brief underscores the importance of continued research and collaboration in advancing this compound from the bench to the bedside.

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